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Compound of Interest

Compound Name: mG2N001

Cat. No.: B12378061

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of mMG2N001, a potent and selective negative allosteric modulator (NAM) of the
metabotropic glutamate receptor 2 (mGIuR2). The information presented herein is intended to
support research, discovery, and development efforts related to this compound.

Core Physicochemical Properties

mG2N001, with the chemical name 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-
dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide, is a well-characterized small molecule with
properties suitable for a central nervous system (CNS) positron emission tomography (PET)
tracer.[1][2][3][4] Its key physicochemical data are summarized in the tables below.
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Property Value Reference
5-(2-Fluoro-4-
[11C]methoxyphenyl)-2,2-
Chemical Name dimethyl-3,4-dihydro-2H- [21[3114]
pyrano[2,3-b]pyridine-7-
carboxamide
C22H19FN203 (for the
Molecular Formula [2]
unlabeled compound)
] ] Negative Allosteric Modulator
Mechanism of Action 516171
(NAM) of mGIuR2
) ) Metabotropic glutamate
Biological Target [516][7]
receptor 2 (MGIuR2)
Pharmacological Parameters  Value Reference
IC50 93 nM 516171
Ki 63 nM [2][5][6]1[7]
Physicochemical
o Value Reference
Characteristics
cLogP 4.25 [2]
LogD7.4 2.94 [2]
Rat Plasma Stability (60 min) 94.5% [2]
Rat Liver Microsome Stability
47.8% [2]

(60 min)

Molar Activity ([11CJmG2N001)

212 + 76 GBg/umol

[2131[4]

Radiochemical Purity
([11C]mG2N001)

>99%

[21(31[4]
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Experimental Protocols

The following sections detail the methodologies used to determine the key physicochemical
and pharmacological properties of mG2N001.

1. mGIuR2 Negative Allosteric Modulator (NAM) Activity Assay:

The functional activity of mG2N001 as an mGIluR2 NAM was determined using a CAMP
GloSensor assay in CHO cells expressing recombinant human mGIuR2.[2] This assay
measures changes in intracellular cAMP concentrations induced by Gi/o G-protein activation.[2]
The IC50 value was determined in the presence of an EC80 concentration of L-glutamate (100

UM).[2]
2. Radioligand Binding Assay for Ki Determination:

The binding affinity (Ki) of mG2N001 for mGIluR2 was likely determined through a competitive
binding assay using a radiolabeled ligand for mGIuR2. While the specific protocol for
mG2NO001 is not detailed in the provided results, a standard approach involves incubating the
MGIluR2-expressing membranes with a known concentration of the radioligand and varying
concentrations of the competitor compound (mMG2N001). The concentration of mG2N001 that
displaces 50% of the radioligand is used to calculate the Ki value.

3. Lipophilicity Measurement (LogD7.4):

The lipophilicity of mG2N001 was determined using the "shake flask method".[2] This involves
partitioning the compound between n-octanol and a phosphate buffer at pH 7.4. The logarithm
of the ratio of the concentration of the compound in the octanol phase to its concentration in the
agueous phase provides the LogD7.4 value.[2]

4. In Vitro Stability Assays:

» Plasma Stability: mG2N001 was incubated with rat plasma for 60 minutes to assess its
stability. The percentage of the compound remaining after the incubation period was
determined by analytical methods such as HPLC.[2]

o Liver Microsome Stability: The metabolic stability of mG2N001 was evaluated by incubating
it with rat liver microsomes for 60 minutes. The remaining percentage of the parent
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compound was quantified to determine its stability.[2]
5. Synthesis and Characterization of [11C]mG2N001:

The radiolabeled form of mG2N001, [11CJmG2N001, was synthesized via the O-
[11C]methylation of its phenol precursor.[2][3][4] The molar activity and radiochemical purity
were determined using analytical techniques such as radio-HPLC.[2]

Signaling Pathway and Mechanism of Action

mMG2NO001 acts as a negative allosteric modulator of the mGIuR2 receptor. Glutamate, the
primary excitatory neurotransmitter in the central nervous system, activates mGIuR2, which is a
G-protein coupled receptor (GPCR).[1][8] Activation of mGIuR2 leads to the inhibition of
adenylyl cyclase, resulting in a decrease in intracellular cCAMP levels.[1] As a NAM, mG2N001
binds to a site on the mGIuR2 receptor that is distinct from the glutamate binding site and
reduces the efficacy of glutamate-mediated signaling.[2] This mechanism is important for its
potential therapeutic applications in neuropsychiatric disorders.[2][3][4]
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Caption: Signaling pathway of mG2N001 as a negative allosteric modulator of mGIuR2.

Experimental Workflow for PET Imaging
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The development of [11CJmG2N001 as a PET imaging ligand involves several key steps, from
synthesis to in vivo evaluation. This workflow allows for the non-invasive visualization and
guantification of mGIuR2 in the brain.[2][3][4]
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Caption: Experimental workflow for the synthesis and in vivo evaluation of [11CJmG2N001.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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